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molecular formula C10H12BrNO B8557086 5-Bromo-2-(2-cyclopropyl-ethoxy)-pyridine

5-Bromo-2-(2-cyclopropyl-ethoxy)-pyridine

Cat. No. B8557086
M. Wt: 242.11 g/mol
InChI Key: YNFGKGGKWLGWCU-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

A mixture of 2-cyclopropyl-ethanol (4.1 g) and DMF (15 mL) under argon was treated with NaH (60% in oil, 0.45 g). After 4 hours 5-bromo-2-fluoro-pyridine (3.0 g) was added at 0° C. After 4 hours at room temperature, the mixture was distributed between water and EA. The organic phase was washed twice (water), dried (Na2SO4) and concentrated. The residue was purified by chromatography (SiO2; EA/heptane 1:4) to provide the subtitle compound. MS ESI+: m/z=242 [M+H]+.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][CH2:5][OH:6])[CH2:3][CH2:2]1.CN(C=O)C.[H-].[Na+].[Br:14][C:15]1[CH:16]=[CH:17][C:18](F)=[N:19][CH:20]=1>CC(=O)OCC.O>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([O:6][CH2:5][CH2:4][CH:1]2[CH2:3][CH2:2]2)=[N:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(CC1)CCO
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed twice (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2; EA/heptane 1:4)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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